(2E)-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide
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Overview
Description
(2E)-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
The primary target of this compound is the Serine Hydroxymethyltransferase 1 (SHMT1) enzyme . This enzyme plays a crucial role in the photorespiration cycle .
Mode of Action
The compound interacts with the SHMT1 enzyme, inhibiting its function .
Biochemical Pathways
The inhibition of SHMT1 affects the photorespiration cycle . This cycle is essential for the survival of certain plants, and its disruption can lead to the death of the plant .
Result of Action
The primary result of the action of this compound is the death of certain plants . This is due to the disruption of the photorespiration cycle, which is essential for the survival of these plants .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of certain other chemicals in the environment could potentially interfere with the compound’s ability to inhibit the SHMT1 enzyme . Additionally, factors such as temperature and pH could potentially affect the stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. Common synthetic routes may involve:
Formation of Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Acetamidation: Introduction of the acetamido group can be done using acetic anhydride or acetyl chloride.
Methoxyethyl Substitution: The methoxyethyl group can be introduced via nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the benzothiazole derivative with a phenylprop-2-enamide moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring.
Reduction: Reduction reactions can target the double bonds or the acetamido group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzothiazole ring and the phenylprop-2-enamide moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of bases like sodium hydride or acids like hydrochloric acid.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, compounds containing the benzothiazole core have shown potential as antimicrobial, antiviral, and anticancer agents. This specific compound could be investigated for similar activities.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-methoxyethyl 2-[(3-nitrophenyl)methylene]acetoacetate: Similar in having a methoxyethyl group and a complex aromatic structure.
2-methoxyethyl (2E)-2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Shares the methoxyethyl group and a thiazole ring.
Uniqueness
What sets (2E)-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide apart is its specific combination of functional groups, which can confer unique biological activities and chemical reactivity. The presence of both acetamido and methoxyethyl groups, along with the benzothiazole core, provides a distinct profile that can be exploited in various applications.
Properties
IUPAC Name |
(E)-N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-15(25)22-17-9-10-18-19(14-17)28-21(24(18)12-13-27-2)23-20(26)11-8-16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3,(H,22,25)/b11-8+,23-21? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBBACSELGMXAD-ZJIXCYMASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C=CC3=CC=CC=C3)S2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)/C=C/C3=CC=CC=C3)S2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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